molecular formula C12H11NO3 B1616530 2,4-Dimethoxyquinoline-3-carbaldehyde CAS No. 51179-18-1

2,4-Dimethoxyquinoline-3-carbaldehyde

Cat. No. B1616530
CAS RN: 51179-18-1
M. Wt: 217.22 g/mol
InChI Key: YMAJNFACLBMODR-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, often involves reactions with different substituted anilines and acetic anhydride as the starting materials . The substituted acetanilides are then reacted with phosphorus oxychloride and N,N-dimethylformamide to yield important intermediates . These intermediates are then reacted with sodium methoxide in methanol to yield the key intermediates through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxyquinoline-3-carbaldehyde consists of a quinoline ring system with methoxy groups at the 2 and 4 positions and a carbaldehyde group at the 3 position .


Chemical Reactions Analysis

The chemistry of quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoline Ring Systems : Research by Hamama et al. (2018) highlights the synthesis of quinoline ring systems, including 2,4-Dimethoxyquinoline-3-carbaldehyde, and their role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
  • Demethylation Processes : Belferdi et al. (2016) conducted a study on the demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde, providing insights into the chemical behavior of similar compounds (Belferdi et al., 2016).

Biological and Medicinal Applications

  • DNA Binding Studies : Lamani et al. (2008) explored the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives and their interaction with calf thymus-DNA, providing valuable information on the potential biological applications of quinoline derivatives (Lamani et al., 2008).
  • Antimicrobial Activity : Sangani et al. (2013) synthesized 4H-chromene derivatives bearing 2-aryloxyquinoline, demonstrating their antimicrobial activity against various bacteria and fungi (Sangani et al., 2013).

Synthetic Applications and Reactions

  • Redox Annulations : Zhu and Seidel (2017) described redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, highlighting a method involving dual C–H bond functionalization (Zhu & Seidel, 2017).
  • Novel Rearrangement and Synthesis : Ashok et al. (1993) reported a novel rearrangement leading to 2,4-dichloroquinoline-3-carbaldehydes, showcasing the versatility of quinoline derivatives in synthetic chemistry (Ashok et al., 1993).

Future Directions

Quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, have shown potential in the development of new anticancer agents . Therefore, future research could focus on designing and synthesizing new quinoline derivatives and evaluating their antiproliferative activity against various cancer cell lines .

properties

IUPAC Name

2,4-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAJNFACLBMODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC2=CC=CC=C21)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326912
Record name 3-Quinolinecarboxaldehyde, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyquinoline-3-carbaldehyde

CAS RN

51179-18-1
Record name 3-Quinolinecarboxaldehyde, 2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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